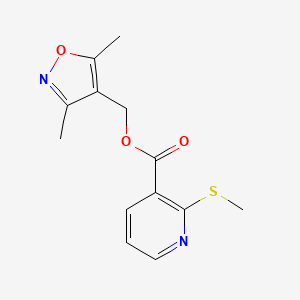

(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate

Description

"(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate" is a heterocyclic organic compound featuring a nicotinic acid backbone esterified with a substituted isoxazole moiety. The compound’s structure includes a methylthio group at the 2-position of the pyridine ring and a 3,5-dimethylisoxazole group linked via a methyl ester.

Properties

Molecular Formula |

C13H14N2O3S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C13H14N2O3S/c1-8-11(9(2)18-15-8)7-17-13(16)10-5-4-6-14-12(10)19-3/h4-6H,7H2,1-3H3 |

InChI Key |

FSTAQCRJBNHJMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)COC(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper or ruthenium, although metal-free methods are also available .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic targets.

Industry: The compound can be used in the development of new materials with desirable properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with derivatives described in the referenced patent (). Below is a detailed comparison with four structurally related compounds (15, 25, 35, 40) from the patent, focusing on substituent effects and hypothesized bioactivity:

Table 1: Comparative Analysis of Key Structural Features

| Compound ID | Core Structure | Key Substituents | Hypothesized Bioactivity Linkage |

|---|---|---|---|

| Target | Nicotinate ester | 2-(methylthio), (3,5-dimethylisoxazol-4-yl)methyl | Enhanced metabolic stability and target binding due to sulfur and isoxazole |

| 15 | Benzamide | (5-methyl-1,2,4-oxadiazol-3-yl)methyl, methylphenylamino-propyl | Potential kinase inhibition via oxadiazole |

| 25 | Benzamide | (3-methyl-5-isoxazolyl)methyl, 4-nitrophenylamino-ethyl | Nitro group may enhance electron-deficient interactions |

| 35 | Pyridinecarboxamide | (3,5-dimethyl-4-isoxazolyl)methyl, 2-cyano-3-fluorophenylamino-ethyl | Cyano/fluoro groups for improved selectivity |

| 40 | Benzamide | (2-methyl-4-thiazolyl)methyl, 2-nitrophenylamino-ethyl | Thiazole moiety for antiviral activity |

Key Observations :

Core Structure Differences :

- The target compound’s nicotinate ester backbone distinguishes it from the benzamide or pyridinecarboxamide cores of compounds 15, 25, 35, and 40. Nicotinate esters are often associated with improved membrane permeability compared to amides .

- The methylthio group at the 2-position of the pyridine ring may confer unique redox-modulating properties, absent in compounds 15 and 40, which lack sulfur in their pyridine/benzene rings.

Substituent Effects: Isoxazole vs. In contrast, the thiazole in compound 40 may improve antiviral activity due to sulfur’s electronegativity . Nitro/Cyano Substituents: Compounds 25 and 40 feature nitro groups, which are strong electron-withdrawing substituents, whereas compound 35 includes a cyano group. These groups may influence pharmacokinetic properties, such as solubility and metabolic stability.

Biological Implications :

- The target compound’s methylthio group could act as a hydrogen bond acceptor, enhancing interactions with cysteine residues in target proteins (e.g., kinases or viral proteases).

- Compared to compound 35, which has a fluorophenyl group, the target compound lacks halogen substituents, possibly reducing toxicity but also limiting halogen-bonding interactions.

Research Findings and Limitations

While the referenced patent () outlines synthetic pathways and structural frameworks for these derivatives, it lacks experimental data (e.g., IC₅₀ values, selectivity profiles) to validate their bioactivity. This gap necessitates further studies to:

- Compare the binding affinity of the target compound with analogs using computational docking or in vitro assays.

- Evaluate metabolic stability differences arising from ester vs. amide linkages.

- Assess the role of methylthio vs. nitro/cyano groups in modulating toxicity and efficacy.

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structural composition that includes:

- Isoxazole ring : Contributes to the compound's potential neuroactive properties.

- Methylthio group : Enhances lipophilicity and may influence biological interactions.

Biological Activity Overview

Preliminary studies suggest that (3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate exhibits various biological activities, particularly in modulating neurotransmitter systems and anti-inflammatory responses. Its dual functionality may offer enhanced selectivity and efficacy compared to simpler analogs.

Potential Pharmacological Effects

- Neuromodulatory Effects : The isoxazole moiety may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Anti-inflammatory Activity : Early studies indicate that the compound could act as an anti-inflammatory agent, which is crucial for treating conditions like arthritis and other inflammatory diseases.

Interaction Studies

Studies have employed various techniques to assess the binding affinity of the compound to biological targets. Techniques include:

- Molecular Docking : Used to predict how the compound interacts with specific receptors.

- Binding Assays : To quantify the affinity of the compound for neurotransmitter receptors.

Case Studies

Research has shown promising results in specific case studies:

- Cytotoxicity Assays : Evaluated using MTT assays against various cancer cell lines. Results indicated moderate cytotoxic effects, suggesting potential for further development as an anticancer agent.

- Antimicrobial Activity : Preliminary tests demonstrated effectiveness against certain bacterial strains, positioning it as a candidate for antibiotic development.

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3,5-Dimethylisoxazol-4-yl)methyl 2-(methylthio)nicotinate | Isoxazole + methylthio | Neuromodulatory, anti-inflammatory |

| Methyl 2-(methylthio)nicotinate | Nicotinic acid structure | Anti-inflammatory properties |

| 3-Methylisoxazole | Simple isoxazole | Varies based on substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.